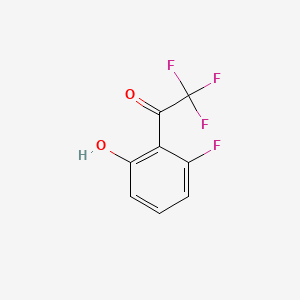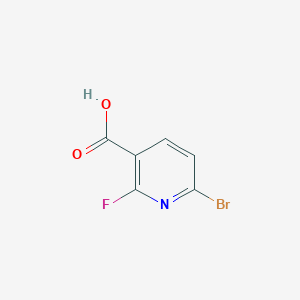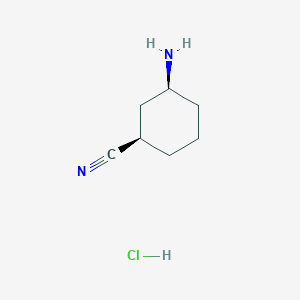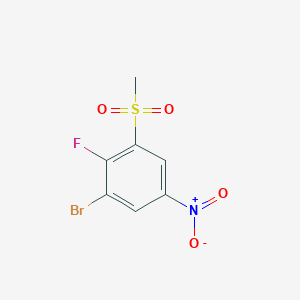
2,2,2-Trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone
Descripción general
Descripción
“2,2,2-Trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone” is a synthetic chemical compound with the molecular formula C8H4F4O2 . It has a molecular weight of 208.11 g/mol . It is also known by other names such as “2’-Hydroxy-2,2,2,6’-tetrafluoroacetophenone” and "1445995-75-4" .
Molecular Structure Analysis
The compound has a complex structure with multiple fluorine atoms attached to the carbon atoms . The IUPAC name for this compound is 2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone . The InChI string and the Canonical SMILES for the compound are also provided .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.11 g/mol . It has a computed XLogP3-AA value of 3 . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . The topological polar surface area of the compound is 37.3 Ų . The compound has a complexity of 226 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- This compound has been utilized in various chemical syntheses and reactions. For instance, it was involved in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and explored for its reactivity with other compounds, leading to the formation of several novel chemical entities like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester and 3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-propene-1,3-dione, showcasing its potential in organic synthesis and chemical transformations (Pimenova et al., 2003).
Polymer and Material Science 2. The compound has also found significant applications in polymer and material science. For example, it played a crucial role in the development of hyperbranched polymers with a controlled degree of branching, indicating its utility in the design and fabrication of advanced polymeric materials (Segawa et al., 2010).
Antimicrobial Studies 3. Additionally, derivatives of this compound were synthesized and tested for their in vitro antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Kumar et al., 2019).
Biological and Environmental Research 4. In biological and environmental contexts, compounds structurally similar to 2,2,2-Trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone have been studied for their biotransformation processes in organisms, reflecting the compound's potential relevance in environmental science and toxicology (Schuster et al., 2010).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNFJLUGOPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)



![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)





